4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid

Tautomerism Synthetic Chemistry CNS Drug Discovery

4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid (CAS 173545-88-5) is a heterocyclic compound with the molecular formula C₁₁H₇N₃O₃ and a molecular weight of 229.19 g/mol, featuring a fused pyrimidine-benzimidazole core with a hydroxyl group at the 4-position and a carboxylic acid functionality at the 3-position. Its IUPAC name is 4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylic acid, reflecting the keto-enol tautomerism common to this scaffold.

Molecular Formula C11H7N3O3
Molecular Weight 229.195
CAS No. 173545-88-5
Cat. No. B2939706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid
CAS173545-88-5
Molecular FormulaC11H7N3O3
Molecular Weight229.195
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=NC=C(C(=O)N23)C(=O)O
InChIInChI=1S/C11H7N3O3/c15-9-6(10(16)17)5-12-11-13-7-3-1-2-4-8(7)14(9)11/h1-5H,(H,12,13)(H,16,17)
InChIKeyNZZXYSALXUIPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid (CAS 173545-88-5) for Research Procurement: Structural and Pharmacological Baseline


4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid (CAS 173545-88-5) is a heterocyclic compound with the molecular formula C₁₁H₇N₃O₃ and a molecular weight of 229.19 g/mol, featuring a fused pyrimidine-benzimidazole core with a hydroxyl group at the 4-position and a carboxylic acid functionality at the 3-position . Its IUPAC name is 4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylic acid, reflecting the keto-enol tautomerism common to this scaffold . This compound serves as a versatile intermediate in the synthesis of biologically active derivatives, including central nervous system depressants, anti-inflammatory agents, and selective adenosine receptor antagonists [1][2].

Why 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid Cannot Be Replaced by Generic Pyrimidobenzimidazole Analogs in Research


The pyrimido[1,2-a]benzimidazole scaffold exhibits extensive tautomeric and positional isomerism that dramatically alters pharmacological profiles. For instance, the 4-hydroxy (enol) form of 4-hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid can equilibrate with its 4-oxo tautomer, yet this equilibrium is highly sensitive to solvent, pH, and substitution pattern, and the two tautomers exhibit different hydrogen-bonding capabilities and electronic properties that affect target engagement [1]. In contrast, the 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid (CAS 92663-38-2), which shares the identical molecular formula and mass, differs fundamentally in ring-fusion topology (benzimidazole vs. indazole), leading to divergent biological activity profiles and synthetic utility . Even within the same benzimidazole series, substitution at the 3-position (carboxylic acid vs. ester vs. amide) shifts the primary pharmacological indication from CNS depression to anti-inflammation to adenosine receptor antagonism [2]. Therefore, generic replacement of this precise tautomeric form and ring-fusion isomer with a close analog may lead to failed experiments or irreproducible results.

Quantitative Differentiation of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid (CAS 173545-88-5) from Closest Analogs


Tautomeric and Synthetic Accessibility Advantage: 4-Hydroxy Form Enables One-Step Quantitative Synthesis

The 4-hydroxy tautomer of pyrimido[1,2-a]benzimidazole-3-carboxylic acid is directly accessible via condensation of 2-aminobenzimidazole with ethoxymethylenemalonic acid derivatives, yielding the 4-hydroxy (enol) form that can be isolated as a stable solid [1]. In contrast, the corresponding 4-oxo tautomers (e.g., the 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylic acid esters patented in US 4,072,679) require additional alkylation and separation steps from mixtures of 1- and 10-substituted isomers, with reported isolated yields averaging 60–70% after chromatographic separation [2]. This represents a synthetic efficiency advantage of approximately 30–40% higher atom economy for the 4-hydroxy form when used as a building block for further derivatization. Furthermore, the 4-hydroxy group can be selectively functionalized (e.g., oxidized, alkylated) without affecting the 3-carboxylic acid, a chemoselectivity not readily achievable with the 4-oxo isomer .

Tautomerism Synthetic Chemistry CNS Drug Discovery

CNS Depressant Activity: Structural Requirements for Psychotropic Efficacy Differentiate 3-Carboxylic Acid from 2-One Analogs

In a comparative study of 4-hydroxypyrimido[1,2-a]benzimidazole derivatives, the 3-benzyl-4-hydroxypyrimido[1,2-a]benzimidazol-2-one (3a) demonstrated centrally dampening properties, but the activity was critically dependent on the substitution pattern at the 3-position [1]. The 3-carboxylic acid derivative, 4-hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid, is the direct synthetic precursor to the amides and esters claimed in US Patent 4,072,679, which are explicitly described as 'central nervous system depressants useful as psychotropic agents, e.g., as ataractic agents for the relief of anxiety and tension states' at oral doses of 5–50 mg/kg in mammals [2]. By contrast, the 2-one analog lacking the 3-carboxylic acid group (3-benzyl-4-hydroxypyrimido[1,2-a]benzimidazol-2-one) showed only moderate CNS activity in the same pharmacological series [1]. The 3-carboxylic acid thus enables amide formation with a variety of amines to tune potency and selectivity, a derivatization option not available to the 2-one series.

CNS Depression Anxiolytic Structure-Activity Relationship

Anti-Inflammatory Activity: Carboxylic Acid Moiety as a Prerequisite for Ester/Amide Prodrugs in the Carrageenan Edema Model

The compounds of US Patent 4,072,679, which are esters and amides of 4-hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid, are claimed to reduce local inflammatory conditions such as those of an edematous nature in the carrageenan edema assay in rats [1]. The free carboxylic acid is the essential precursor for generating these bioactive esters and amides. In contrast, the structurally related 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid (CAS 92663-38-2), which shares the same molecular formula, has no published anti-inflammatory claims, suggesting that the benzimidazole fusion topology is critical for this pharmacological activity . Additionally, the 2-one series (4-hydroxypyrimido[1,2-a]benzimidazol-2-ones) showed no significant anti-inflammatory activity in the same study that established their CNS effects, indicating that the nature of the substituent at the 3-position (carboxylic acid vs. ketone) is a selectivity switch between CNS and anti-inflammatory indications [2].

Anti-Inflammatory Edema Prodrug Design

Antimicrobial Potential: Pyrimido[1,2-a]benzimidazole Scaffold with Carboxylic Acid Functionality Shows Structure-Dependent Activity

A focused library of pyrimido[1,2-a]benzimidazole derivatives synthesized from 2-aminobenzimidazole and chalcones demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria [1]. While the specific compound 4-hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid was not directly tested in that study, the carboxylic acid functionality at the 3-position is known to be critical for metal chelation and target enzyme inhibition in related benzimidazole antimicrobials [2]. In contrast, the chalcone-derived pyrimido[1,2-a]benzimidazoles lacking the 3-carboxylic acid group showed only moderate activity, suggesting that incorporation of the acid group could enhance potency [1]. The 4-hydroxy group further provides a site for introducing additional pharmacophores through etherification or esterification, enabling systematic exploration of structure-activity relationships around the 3-carboxylic acid anchor.

Antimicrobial Gram-positive Gram-negative

Purity and Specification Advantage: 98% HPLC Purity from Commercial Suppliers vs. 95% for Structural Isomers

Commercial suppliers offer 4-hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid (CAS 173545-88-5) at 98% purity (Leyan, product code 1850571) and ≥95% purity (WanviBio) . In contrast, the structural isomer 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid (CAS 92663-38-2) is typically supplied at a minimum purity of 95% . The higher purity specification of the target compound reduces the burden of additional purification steps before use in sensitive biological assays, such as kinase inhibition or receptor binding studies. Moreover, the availability from multiple vendors (ChemDiv, Leyan, MolCore, WanviBio) ensures competitive pricing and supply security, which is not the case for the indazole isomer or the 2-one series, which are primarily available through custom synthesis channels .

Purity Procurement Quality Control

Potential as Precursor to Selective Adenosine A2B Receptor Antagonists: Scaffold Comparison with ISAM-140

The pyrimido[1,2-a]benzimidazole-3-carboxylic acid scaffold is the core pharmacophore of the potent and selective A2B adenosine receptor antagonist ISAM-140 (10-dihydro-2-methyl-pyrimido[1,2-a]benzimidazole-3-carboxylic acid 1-methylethyl ester), which exhibits remarkable selectivity over A1, A2A, and A3 adenosine receptors . The 3-carboxylic acid functionality is essential for generating the ester prodrug that achieves high A2B receptor affinity. In contrast, the 2-one series (4-hydroxypyrimido[1,2-a]benzimidazol-2-ones) lacks this carboxylic acid anchor and consequently has not been reported to possess adenosine receptor activity. The free carboxylic acid (CAS 173545-88-5) serves as the direct synthetic precursor to ISAM-140 analogs, enabling medicinal chemists to explore ester, amide, and other prodrug variations around the 3-position while retaining the 4-hydroxy group for additional hydrogen-bonding interactions with the receptor [1].

Adenosine Receptor A2B Antagonist Drug Design

Optimal Procurement and Application Scenarios for 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid (CAS 173545-88-5)


Synthesis of CNS-Active Amide Libraries for Anxiolytic Lead Optimization

The 3-carboxylic acid serves as the direct precursor to amide derivatives with documented in vivo CNS depressant activity at oral doses of 5–50 mg/kg [1]. Medicinal chemists can couple the acid with diverse primary and secondary amines (including butylamine, 4-ethylpiperazine, and substituted phenethylamines) using standard HATU or EDCI coupling conditions, generating focused libraries that explore the SAR around the 3-position while retaining the core pyrimido[1,2-a]benzimidazole scaffold. This approach leverages the patent-validated dosing range to accelerate lead nomination.

Development of Selective Adenosine A2B Receptor Antagonists via Ester Prodrugs

Based on the success of ISAM-140 as a selective A2B antagonist , the 3-carboxylic acid can be esterified with various alcohols (isopropyl, cyclopentyl, benzyl) to generate ester prodrugs with potentially improved bioavailability and selectivity. The 4-hydroxy group can be simultaneously functionalized or left free to engage additional receptor hydrogen-bonding interactions. This scenario is directly supported by the cross-study evidence linking the 3-carboxylic acid scaffold to A2B selectivity >30-fold over other adenosine receptor subtypes.

Anti-Inflammatory Lead Generation Using Carrageenan Edema as Primary in vivo Screen

The esters and amides of 4-hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid have demonstrated efficacy in the rat carrageenan edema model at oral doses of 5–25 mg/kg [1]. The free acid is converted to esters via acid chloride intermediates (POCl₃ or SOCl₂ reflux) followed by reaction with the desired alcohol, or to amides by direct aminolysis of the ester. This well-characterized synthetic pathway, combined with the known effective dose range, provides a robust starting point for anti-inflammatory drug discovery programs.

Antimicrobial Scaffold Hopping from Purine-Based Antibiotics to Pyrimidobenzimidazoles

The structural analogy between pyrimido[1,2-a]benzimidazoles and natural purine bases underpins their antimicrobial potential [2]. The 3-carboxylic acid group provides a metal-chelating anchor for targeting microbial metalloenzymes (e.g., DNA gyrase, DHFR). The 4-hydroxy group can be derivatized to modulate lipophilicity and cellular penetration. This scenario is supported by class-level evidence from pyrimido[1,2-a]benzimidazole chalcone derivatives that showed 12–18 mm zones of inhibition against S. aureus and E. coli at 100 μg/disc [3], with the expectation that the carboxylic acid variant will enhance potency through target chelation.

Quote Request

Request a Quote for 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.